

# A Technical Guide to the Application of PSTAIR Antibodies in Research

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## **Core Principles of PSTAIR Antibodies**

**PSTAIR** antibodies are invaluable tools for studying a fundamental class of proteins that govern the cell cycle: Cyclin-Dependent Kinases (CDKs). These monoclonal antibodies do not recognize an entire protein, but rather a highly conserved amino acid sequence, EGV**PSTAIR**EISLLKE, known as the "**PSTAIR**" motif.[1][2] This sequence is a hallmark of many members of the CDK family, making the **PSTAIR** antibody a "pan-CDK" antibody, capable of recognizing multiple CDKs across a vast range of eukaryotic species.[1]

#### **Specificity and Binding Targets**

The **PSTAIR** motif is centrally located within the catalytic core of key CDKs and is crucial for their interaction with regulatory cyclin proteins.[1][2][3] The antibody specifically recognizes an epitope within this sequence.[1] This allows for the detection of several key cell cycle kinases, including:

- Cdk1 (p34cdc2): A master regulator of the M-phase (mitosis).[1]
- Cdk2: Essential for the G1/S phase transition.[1]
- Cdk3: Also implicated in the G1/S transition.[1]
- Cdc28: The Cdk1 homolog in budding yeast (S. cerevisiae).[1]



The broad cross-reactivity is a significant advantage, with demonstrated binding to CDKs from humans, mice, rats, chickens, fish, frogs, plants, and yeast.[1] This makes the **PSTAIR** antibody a versatile reagent for comparative cell cycle studies across different model organisms. In Western blotting, this typically results in the detection of one to four distinct bands in the 31-34 kDa range, corresponding to the various CDK homologs present in the sample.[1][4]

It is critical to note a key limitation: the **PSTAIR** antibody may not efficiently immunoprecipitate CDKs when they are in an active complex with cyclins (e.g., Cdk1/Cyclin B).[1][4][5] This suggests the **PSTAIR** epitope can be masked by the cyclin subunit, a crucial consideration when designing immunoprecipitation experiments to study active kinase complexes.[4]

### **Key Research Applications and Data**

The pan-specificity of **PSTAIR** antibodies lends them to a variety of applications aimed at characterizing the overall CDK profile within a biological sample.

#### **Quantitative Application Guidelines**

Quantitative data for **PSTAIR** antibodies are primarily provided as recommended dilution ranges for specific applications. These serve as a critical starting point for experimental optimization.



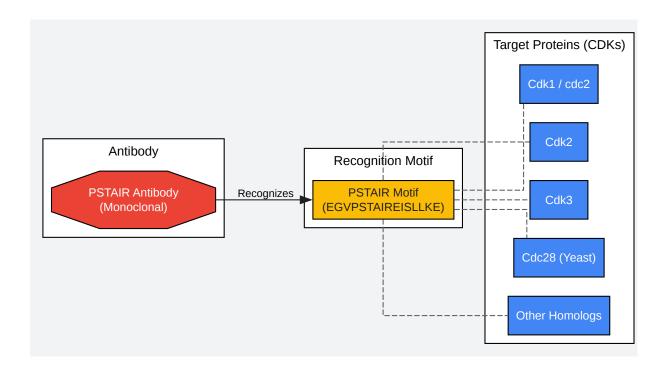
Application	Recommended Starting Dilution (v/v)	Target	Notes
Western Blot (WB)	1:100 - 1:4,000[1][2] [6]	Denatured CDKs (31- 34 kDa)	Optimal concentration is highly dependent on cell/tissue type and lysate concentration. A 1:4000 dilution has been cited for COS-7 cell extracts.[1][6]
Immunoprecipitation (IP)	1:10 - 1:500[1]	Native CDKs	Inefficient for precipitating active CDK-cyclin complexes.[1][4] Best for pulling down monomeric or non-cyclin-bound CDKs.
ELISA	1:100 - 1:2,000[1][2]	Native or Denatured CDKs	Useful for quantifying total CDK levels in a sample.
Immunofluorescence (IF/ICC)	Assay-dependent	Native CDKs in situ	Allows for the subcellular localization of the CDK pool.[1]

Table 1: Summary of recommended starting dilutions for common applications using **PSTAIR** antibodies. End-users must optimize dilutions for their specific experimental conditions.

# Visualizing Principles and Workflows The PSTAIR Antibody Recognition Principle

The utility of the **PSTAIR** antibody stems from its ability to recognize a conserved motif across multiple CDK family members, which are the core engines of the cell cycle.





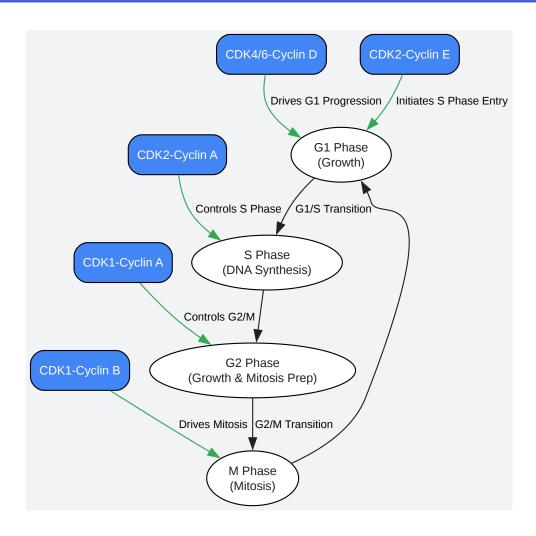
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Caption: Logical diagram of **PSTAIR** antibody binding principle.

# **CDK Signaling in the Cell Cycle**

**PSTAIR** antibodies are used to study the family of kinases that, in complex with cyclins, drive the progression of the cell cycle through distinct phases.





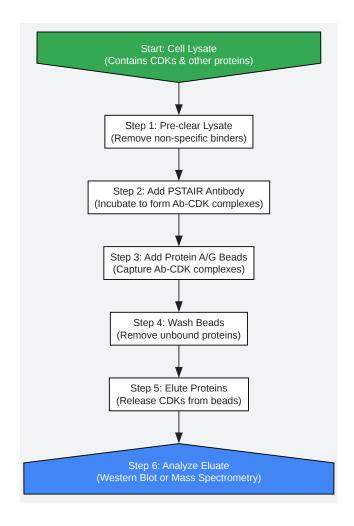
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Caption: Simplified diagram of cell cycle regulation by CDKs.

## **Experimental Workflow: Immunoprecipitation (IP)**

A common use for **PSTAIR** antibodies is to enrich the total CDK population from a cell lysate for subsequent analysis, such as identifying interacting proteins by mass spectrometry.





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Caption: Workflow for CDK immunoprecipitation using **PSTAIR** antibody.

# **Detailed Experimental Protocols**

The following are generalized protocols that serve as a starting point. Optimization is required for specific cell types, tissues, and antibody lots.

#### **Western Blotting Protocol**

This protocol is for detecting CDKs in a total cell lysate.

- Lysate Preparation:
  - Wash 1-5 x 10<sup>6</sup> cells with ice-cold PBS and centrifuge.



- Lyse the cell pellet in 100-500 μL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
- Determine protein concentration of the supernatant using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
  - Denature 20-40 μg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
  - Separate proteins on a 12% SDS-polyacrylamide gel.
  - Transfer proteins to a PVDF or nitrocellulose membrane.
  - Confirm transfer efficiency by Ponceau S staining.

#### • Immunodetection:

- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Incubate the membrane with PSTAIR antibody diluted 1:1,000 to 1:4,000 in blocking buffer overnight at 4°C with gentle agitation.[1][6]
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody (diluted according to manufacturer's instructions) in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. The expected bands will appear between 31-34 kDa.



#### **Immunoprecipitation Protocol**

This protocol details the enrichment of CDKs from a cell lysate.[7][8][9]

- Lysate Preparation:
  - Prepare a non-denaturing cell lysate as described above, but use a lysis buffer without SDS (e.g., a Triton X-100 or NP-40 based buffer).
  - Use at least 500 μg to 1 mg of total protein for each IP reaction.
- · Pre-Clearing:
  - $\circ~$  To reduce non-specific binding, add 20  $\mu L$  of a 50% slurry of Protein A/G agarose beads to the lysate.[8]
  - Incubate for 1-2 hours at 4°C on a rotator.[8]
  - Pellet the beads by centrifugation (~1,000 x g for 1 minute) and transfer the supernatant to a new tube.
- Immunoprecipitation:
  - Add the PSTAIR antibody to the pre-cleared lysate at a pre-optimized dilution (e.g., 1:100 1:500).[1]
  - Incubate for at least 2 hours or overnight at 4°C on a rotator.
  - Add 30-40 μL of fresh Protein A/G agarose bead slurry to capture the antibody-antigen complexes.
  - Incubate for an additional 1-2 hours at 4°C on a rotator.[8]
- Washing and Elution:
  - Pellet the beads by centrifugation and discard the supernatant.
  - Wash the beads three to five times with 1 mL of ice-cold lysis buffer (or a less stringent wash buffer). After the final wash, use PBS to remove residual detergent.



- $\circ$  Elute the bound proteins by resuspending the beads in 30-50  $\mu$ L of 1X Laemmli sample buffer and boiling for 5-10 minutes.
- Centrifuge to pellet the beads and collect the supernatant for analysis by Western Blot.

## Immunofluorescence (IF) Protocol for Adherent Cells

This protocol is for visualizing the subcellular localization of the CDK pool.[10][11][12]

- · Cell Preparation:
  - Grow cells on sterile glass coverslips in a petri dish until they reach 60-80% confluency.
  - Rinse the cells briefly with PBS.
- Fixation and Permeabilization:
  - Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[10]
  - Wash the cells three times for 5 minutes each with PBS.
  - Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes.[11]
     This step is crucial for allowing the antibody to access intracellular targets.
  - Wash the cells three times for 5 minutes each with PBS.
- Blocking and Staining:
  - Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) for 1 hour at room temperature.[11][12]
  - Dilute the PSTAIR antibody to its optimal concentration in the blocking buffer.
  - Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[11]
  - Wash the coverslips three times for 5 minutes each in PBS.



- Incubate with a fluorescently-conjugated anti-mouse secondary antibody (e.g., Alexa Fluor
   488) diluted in blocking buffer for 1 hour at room temperature, protected from light.[11]
- Wash the coverslips three times for 5 minutes each in PBS, protected from light.
- Mounting and Visualization:
  - (Optional) Counterstain nuclei by incubating with DAPI for 5 minutes.
  - Mount the coverslips onto microscope slides using an anti-fade mounting medium.[10]
  - Seal the edges with nail polish and allow to dry.
  - Visualize using a fluorescence or confocal microscope.

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